N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfonamide Group: The sulfonamide group can be attached through the reaction of the intermediate compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride (for Friedel-Crafts reactions)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can lead to various biological effects.
Modulating Receptors: Interacting with cell surface or intracellular receptors, altering their signaling pathways and cellular responses.
Disrupting Cellular Processes: Affecting key cellular processes such as DNA replication, protein synthesis, or cell division, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Properties
Molecular Formula |
C22H26ClN3O2S |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C22H26ClN3O2S/c1-15(2)13-18-9-11-20(12-10-18)29(27,28)25-22-16(3)24-26(17(22)4)14-19-7-5-6-8-21(19)23/h5-12,15,25H,13-14H2,1-4H3 |
InChI Key |
OFEPZTBDBJFESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.